molecular formula C6H11F2N B13232516 3-Cyclopropyl-2,2-difluoropropan-1-amine

3-Cyclopropyl-2,2-difluoropropan-1-amine

Cat. No.: B13232516
M. Wt: 135.15 g/mol
InChI Key: JHSOCIXCZBVBSU-UHFFFAOYSA-N
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Description

Structural Significance and Research Interest of Fluorinated Amines in Organic Synthesis

Fluorinated amines represent a pivotal class of compounds in organic synthesis, largely due to the profound effects that fluorine substitution imparts on a molecule's properties. The introduction of fluorine, the most electronegative element, can significantly alter basicity, lipophilicity, metabolic stability, and binding affinity. enamine.netenamine.net The gem-difluoro group (CF2), as present in 3-Cyclopropyl-2,2-difluoropropan-1-amine, is a particularly noteworthy motif. This group acts as a non-hydrolyzable bioisostere for a carbonyl or ketone group, which can be crucial in designing drug candidates with improved metabolic profiles. chemistryviews.org

The strong electron-withdrawing nature of the two fluorine atoms in the gem-difluoro arrangement has a marked impact on the adjacent amine group. It significantly reduces the basicity (pKa) of the amine, a property that can be strategically exploited in drug design to modulate interactions with biological targets and improve oral bioavailability. nih.govnih.gov Furthermore, the C-F bond is exceptionally strong, making the α-carbon less susceptible to metabolic oxidation by cytochrome P450 enzymes. tandfonline.com This enhanced metabolic stability is a key driver for the incorporation of gem-difluoro groups into bioactive molecules. researchgate.net

Historical Context of Fluorinated Aliphatic Amine Scaffolds in Chemical Biology

The deliberate incorporation of fluorine into bioactive molecules has a rich history dating back to the mid-20th century. The discovery of the potent biological activity of 5-fluorouracil (B62378) in the 1950s heralded a new era in medicinal chemistry, demonstrating the dramatic influence of fluorine on biological systems. acs.org Initially, much of the focus was on aromatic fluorination. However, the development of new synthetic methodologies has led to a surge in the exploration of aliphatic fluorinated scaffolds.

The introduction of fluorinated aliphatic amines into chemical biology has been driven by the need to fine-tune the properties of drug candidates. Early research recognized that fluorination could block metabolic pathways and enhance the potency of various compounds. tandfonline.com Over the past few decades, the strategic placement of fluorine in aliphatic amines has become a routine strategy to address challenges in drug development, such as poor metabolic stability and undesirable physicochemical properties. researchgate.net This has led to the successful development of numerous fluorinated drugs across various therapeutic areas. mdpi.comnih.gov The evolution of synthetic techniques has made complex fluorinated aliphatic amines, once considered chemical curiosities, into accessible and valuable tools in chemical biology.

Overview of Academic Research Trends Involving this compound

While dedicated research specifically on this compound is still emerging, the academic interest in this compound and its analogs is growing, driven by the unique combination of its structural motifs. Current research trends indicate a strong focus on its use as a novel building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and agrochemistry. enamine.net

The cyclopropyl (B3062369) ring in this compound is a well-established bioisostere for larger groups such as phenyl or isopropyl rings. slideshare.netresearchgate.net Its rigid, three-dimensional structure can provide conformational constraint, which is often beneficial for binding to biological targets. nih.gov The combination of the cyclopropyl group with the gem-difluoroamine moiety offers a unique scaffold that is both sterically defined and metabolically robust.

Academic research is exploring the synthesis of derivatives of this compound to probe its potential in various biological contexts. The primary amine provides a convenient handle for further functionalization, allowing for its incorporation into a wide range of molecular architectures. The current research trajectory suggests that this compound will be a valuable tool for the development of new chemical entities with tailored properties. nih.govresearchgate.netresearchgate.net

Interactive Data Tables

Below are tables detailing the predicted physicochemical properties of this compound. It is important to note that these are computationally predicted values and may differ from experimental results.

Table 1: Predicted Physicochemical Properties

Property Value
Molecular Formula C6H11F2N
Molecular Weight 135.16 g/mol
XLogP3 1.2
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 3
Exact Mass 135.08593 g/mol
Monoisotopic Mass 135.08593 g/mol
Topological Polar Surface Area 26 Ų
Heavy Atom Count 9

Table 2: Predicted pKa Values

Type Value

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11F2N

Molecular Weight

135.15 g/mol

IUPAC Name

3-cyclopropyl-2,2-difluoropropan-1-amine

InChI

InChI=1S/C6H11F2N/c7-6(8,4-9)3-5-1-2-5/h5H,1-4,9H2

InChI Key

JHSOCIXCZBVBSU-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(CN)(F)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Cyclopropyl 2,2 Difluoropropan 1 Amine

Established Synthetic Routes to 3-Cyclopropyl-2,2-difluoropropan-1-amine

The construction of this compound is a multi-step process that involves the strategic formation of the cyclopropane (B1198618) ring, the introduction of the geminal difluoro moiety, and the final installation of the primary amine.

Preparative Strategies for the Cyclopropyl (B3062369) Moiety

The formation of the cyclopropane ring is a fundamental step in the synthesis. Several classical methods are applicable for this transformation. The Corey-Chaykovsky cyclopropanation stands out as a robust method, which involves the reaction of an α,β-unsaturated carbonyl compound with a sulfur ylide like dimethylsulfoxonium methylide. nih.gov Another widely used method is the Simmons-Smith reaction , which employs diiodomethane and a zinc-copper couple to convert an alkene into a cyclopropane.

Approaches to Introducing Geminal Difluorine Functionality

The incorporation of the geminal difluoro group is a critical transformation. A common and effective method is the deoxyfluorination of a ketone precursor. Reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are frequently used for this purpose. This approach would involve the synthesis of a cyclopropyl-containing ketone, which is then subjected to fluorination to yield the difluorinated skeleton.

Amination Reactions and Precursor Transformations

The final and crucial step is the introduction of the amine functionality. A plausible and efficient route involves the use of a precursor molecule that can be readily converted to the target amine. A key intermediate in this context is 3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol . chemscene.comchemscene.com The synthesis of this amino alcohol could be achieved through a variety of methods, including the addition of a difluorinated nucleophile to a cyclopropyl-containing imine.

Once 3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol is synthesized, the final step is the reductive deoxygenation of the primary alcohol to a methyl group. The Barton-McCombie deoxygenation is a classic method that proceeds via a thiocarbonyl derivative and a radical-mediated reduction. organic-chemistry.org Modern photocatalytic methods also offer mild and efficient alternatives for alcohol deoxygenation. nih.gov

Alternative amination strategies include:

Reduction of a nitrile or amide: A synthetic pathway could be designed to proceed through a 3-cyclopropyl-2,2-difluoropropanenitrile or 3-cyclopropyl-2,2-difluoropropanamide intermediate. These intermediates can then be reduced to the primary amine using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Reductive amination: A corresponding ketone could be converted to the amine via reductive amination, where the ketone reacts with ammonia (B1221849) in the presence of a reducing agent.

A hypothetical synthetic pathway is outlined below:

StepReaction TypeStarting MaterialKey ReagentsIntermediate/Product
1CondensationCyclopropanecarboxaldehydeEthyl bromodifluoroacetate, Zinc (Reformatsky reaction)Ethyl 3-cyclopropyl-2,2-difluoro-3-hydroxypropanoate
2Amide FormationEthyl 3-cyclopropyl-2,2-difluoro-3-hydroxypropanoateAmmonia3-Cyclopropyl-2,2-difluoro-3-hydroxypropanamide
3Reduction3-Cyclopropyl-2,2-difluoro-3-hydroxypropanamideLiAlH₄3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol
4Deoxygenation3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ole.g., Barton-McCombie reaction or photocatalytic methodThis compound

Novel Catalytic and Reagent-Based Methods for this compound Synthesis

Recent advancements in organic synthesis offer more efficient, selective, and sustainable routes to complex molecules like this compound.

Development of Efficient Fluorination Protocols

Modern fluorination methods provide milder and more efficient alternatives to traditional reagents. Photoredox catalysis has emerged as a powerful tool for the formation of C-F bonds under gentle conditions. For example, the use of photocatalysis could facilitate the introduction of the geminal difluoro group with high efficiency and functional group tolerance. nih.gov

Stereoselective Synthesis of Chiral Derivatives of this compound

The target molecule possesses a stereocenter at the carbon atom bonded to the cyclopropyl and amino groups. The synthesis of enantiomerically pure forms is of significant interest for various applications. The availability of (S)-3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride as a commercial product indicates that stereoselective synthetic methods have been successfully developed. chemscene.com

Asymmetric catalysis is a key strategy for achieving high enantioselectivity. This can be implemented at various stages of the synthesis, such as:

Enantioselective cyclopropanation: Chiral catalysts can be used to control the stereochemistry of the cyclopropane ring formation. nih.govwpmucdn.com

Stereoselective amination: The use of chiral catalysts or auxiliaries can direct the stereochemical outcome of the amination step. Biocatalysis, employing enzymes, is a particularly powerful approach for the synthesis of chiral amines with high enantiomeric excess. nih.gov

Advanced methodologies for the synthesis of chiral fluorinated cyclopropanes are summarized below:

MethodDescriptionPotential Application in Synthesis
Asymmetric Cyclopropanation Use of chiral catalysts to induce enantioselectivity in the formation of the cyclopropane ring.Direct synthesis of chiral cyclopropyl precursors. nih.govwpmucdn.com
Biocatalytic Reactions Employment of enzymes to catalyze key steps with high stereocontrol.Enantioselective synthesis of the chiral amino alcohol precursor. nih.gov
Chiral Auxiliaries Covalent attachment of a chiral molecule to guide the stereochemical outcome of a reaction.Control of stereochemistry during the introduction of the amine group.

Derivatization and Further Chemical Modifications of this compound

The chemical behavior of this compound is largely dictated by the nucleophilic nature of the primary amine group and the inherent ring strain of the cyclopropane moiety. The electron-withdrawing effect of the two fluorine atoms can also influence the reactivity of the adjacent methylene and amine groups.

N-Alkylation and Acylation Reactions

The primary amine group of this compound serves as a key handle for the introduction of various substituents through N-alkylation and N-acylation reactions. These transformations are fundamental in modifying the compound's physical, chemical, and biological properties.

N-Alkylation: The nucleophilic amine readily reacts with a variety of alkylating agents, such as alkyl halides and sulfonates, to yield secondary and tertiary amines. The reaction conditions for N-alkylation typically involve a base to neutralize the acid generated during the reaction and a suitable solvent. The choice of base and solvent can influence the reaction rate and selectivity, particularly in cases of di-alkylation. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides an alternative and often more controlled method for the synthesis of N-alkylated derivatives.

N-Acylation: Acylation of the primary amine with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) affords the corresponding amides. These reactions are generally high-yielding and proceed under mild conditions. The resulting amides are often more stable and less basic than the parent amine, which can be advantageous in various applications. The diverse range of available acylating agents allows for the introduction of a wide array of functional groups.

Reagent TypeGeneral ReactionProduct Type
Alkyl Halide (R-X)R-NH₂ + R'-X → R-NH-R' + HXSecondary Amine
Acyl Chloride (R-COCl)R-NH₂ + R'-COCl → R-NH-CO-R' + HClAmide
Aldehyde (R'-CHO) + Reducing AgentR-NH₂ + R'-CHO → R-NH-CH₂-R'Secondary Amine

Reactions Involving the Cyclopropyl Ring

The cyclopropyl ring in this compound is susceptible to ring-opening reactions under certain conditions due to its inherent ring strain. These reactions can be initiated by electrophiles, radical species, or transition metals, leading to the formation of linear-chain compounds.

The stability of the cyclopropyl ring is influenced by the nature of the substituents on the amine and the reaction conditions. For instance, strong electron-withdrawing groups on the nitrogen atom can affect the electronic character of the cyclopropane ring, potentially making it more susceptible to nucleophilic attack. Ring-opening reactions of cyclopropane derivatives can proceed via different mechanisms, leading to a variety of products. beilstein-journals.orgnih.gov Theoretical studies have suggested that strong σ-acceptor groups can lead to the weakening and lengthening of the distal C-C bond of the cyclopropane ring. nih.gov

Reaction TypeInitiatorPotential Products
Electrophilic Ring OpeningStrong AcidsHalogenated or otherwise functionalized open-chain amines
Radical Ring OpeningRadical InitiatorsOpen-chain compounds with radical addition products
Transition Metal-Catalyzed Ring OpeningPalladium, Rhodium, etc.Varies depending on catalyst and reaction partners

Transformations of the Difluorinated Carbon Center

The gem-difluoro group significantly influences the properties of the molecule, including its lipophilicity and metabolic stability. While the C-F bond is generally strong, transformations at the difluorinated carbon center are possible under specific conditions.

Currently, there is limited specific information in the public domain detailing the transformations of the difluorinated carbon center for this compound itself. However, research on other gem-difluorinated compounds suggests that reactions such as reductive defluorination or nucleophilic substitution of a fluorine atom, while difficult, may be achievable under specialized conditions.

Application of 3 Cyclopropyl 2,2 Difluoropropan 1 Amine As a Synthetic Precursor in Advanced Chemical Synthesis

Design and Synthesis of Complex Molecular Architectures Featuring the 3-Cyclopropyl-2,2-difluoropropan-1-amine Scaffold

The incorporation of the this compound motif into larger molecular frameworks offers a strategy to introduce conformational rigidity, modulate electronic properties, and enhance metabolic stability. The primary amine serves as a versatile handle for a wide array of chemical transformations, enabling its integration into diverse molecular architectures.

Integration into Peptide and Peptidomimetic Structures

The field of peptidomimetics seeks to develop molecules that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The incorporation of non-natural amino acids is a common strategy in this pursuit. This compound can be viewed as a synthetic amino acid surrogate. Its primary amine can be acylated to form amide bonds, allowing for its insertion into peptide sequences.

The presence of the cyclopropyl (B3062369) group can enforce specific backbone conformations, potentially leading to peptides with well-defined secondary structures. The gem-difluoro group can protect the adjacent amide bond from enzymatic degradation by peptidases, thereby increasing the in vivo half-life of the resulting peptidomimetic. The potential impact of this building block on peptide conformation and stability is summarized in the table below.

Structural FeaturePotential Impact on Peptide/Peptidomimetic Properties
Cyclopropyl Group Induces conformational constraints, potentially favoring specific secondary structures (e.g., turns, helices). May enhance binding affinity to target proteins by pre-organizing the molecule in a bioactive conformation.
Gem-difluoro Group Sterically shields the adjacent amide bond from enzymatic cleavage, increasing metabolic stability. Modulates the electronic nature of the amide bond, potentially influencing hydrogen bonding capabilities.
Primary Amine Provides a versatile point of attachment for standard peptide coupling methodologies, allowing for straightforward incorporation into peptide chains.

Role of this compound in the Construction of Biologically Relevant Scaffolds

The unique combination of structural motifs in this compound makes it an attractive precursor for the development of novel scaffolds with potential biological activity.

Development of Protein Tyrosine Phosphatase (PTP) Inhibitor Scaffolds

Protein tyrosine phosphatases (PTPs) are a class of enzymes that play crucial roles in cellular signaling pathways. nih.gov Dysregulation of PTP activity has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders, making them attractive drug targets. nih.gov The development of potent and selective PTP inhibitors is a significant challenge in medicinal chemistry. nih.gov A common strategy involves the design of molecules that can bind to the active site of the PTP. nih.gov

While there is no direct evidence of this compound being used in PTP inhibitors, its structural features suggest potential applicability. The primary amine could be functionalized to introduce a phosphotyrosine mimetic, a key recognition element for PTPs. The cyclopropyl and gem-difluoro groups could serve to occupy hydrophobic pockets within the enzyme's active site, potentially contributing to binding affinity and selectivity. The conformational rigidity imparted by the cyclopropane (B1198618) ring could also be advantageous for optimizing interactions with the target protein.

Contribution to Novel Pharmacophore Design

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov The design of novel pharmacophores is a central theme in drug discovery. This compound can contribute to the development of new pharmacophores by providing a unique three-dimensional arrangement of functional groups.

The combination of a basic amine, a rigid cyclopropyl group, and a lipophilic gem-difluoro moiety in a specific spatial orientation presents a novel scaffold that could be explored for its ability to interact with various biological targets. By systematically modifying the substituents on the amine and exploring different attachment points, a library of compounds based on the this compound scaffold could be generated for screening against a wide range of biological targets.

Methodologies for Incorporating this compound into Multistep Syntheses

The successful application of this compound as a synthetic precursor relies on the development of efficient and versatile methods for its incorporation into larger molecules. The primary amine is the most obvious point for chemical modification.

Standard protocols for N-alkylation, N-acylation, reductive amination, and sulfonylation can be readily applied to the primary amine of this compound. These reactions would allow for the attachment of a wide variety of functional groups and building blocks.

A hypothetical synthetic sequence illustrating the incorporation of this building block is presented below:

Protection of the amine: The primary amine of this compound could be protected with a suitable protecting group (e.g., Boc, Cbz) to prevent unwanted side reactions in subsequent steps.

Modification of other parts of the molecule (if applicable): If the synthetic strategy requires modification of other parts of the molecule before deprotection of the amine, this would be carried out at this stage.

Deprotection of the amine: Removal of the protecting group would regenerate the free amine.

Functionalization of the amine: The deprotected amine could then be reacted with an appropriate electrophile (e.g., an acyl chloride, an aldehyde, a sulfonyl chloride) to form the desired product.

The choice of reaction conditions would need to be carefully optimized to ensure compatibility with the cyclopropyl and gem-difluoro groups. The strained nature of the cyclopropane ring can make it susceptible to ring-opening under certain conditions, although it is generally stable to many common synthetic transformations.

Convergent and Divergent Synthetic Approaches

The utility of a synthetic precursor is often defined by its efficiency in both convergent and divergent synthetic plans. These strategies are fundamental to modern drug discovery and materials science for rapidly accessing complex molecules and generating libraries of analogs for structure-activity relationship (SAR) studies.

Convergent Synthesis

In a convergent synthesis, complex fragments of a target molecule are prepared separately and then joined together in the later stages of the synthesis. This approach is generally more efficient and higher-yielding than a linear synthesis for complex targets. This compound is well-suited as a key fragment in such an approach. Its primary amine can readily participate in robust coupling reactions, such as amide bond formation or reductive amination, to connect with another advanced intermediate.

For instance, in the synthesis of a hypothetical pharmaceutical agent, the amine could be coupled with a complex carboxylic acid or aldehyde fragment that has been synthesized through a separate multi-step sequence. This late-stage introduction of the fluorinated cyclopropyl motif can be advantageous for quickly generating analogs with modified pharmacokinetic properties.

Table 1: Hypothetical Convergent Synthesis Employing this compound

Reaction Type Reactant 1 Reactant 2 Coupling Reagents Hypothetical Product
Amide CouplingThis compoundAdvanced Carboxylic Acid IntermediateHATU, DIPEAComplex amide
Reductive AminationThis compoundAdvanced Aldehyde IntermediateNaBH(OAc)₃Complex secondary amine
Sulfonamide FormationThis compoundAdvanced Sulfonyl Chloride IntermediatePyridine, DMAPComplex sulfonamide

Divergent Synthesis

In a divergent synthesis, a common intermediate is used to generate a library of structurally related compounds through various transformations. The primary amine of this compound serves as an excellent branching point for divergent synthesis. Starting from this single precursor, a multitude of derivatives can be prepared by exploring different reactions at the amine functionality. This is particularly useful in medicinal chemistry for probing the SAR of a new chemical scaffold. A library of amides, sulfonamides, ureas, or more complex heterocyclic structures could be generated, with each derivative retaining the core 3-cyclopropyl-2,2-difluoropropyl moiety.

Table 2: Illustrative Divergent Synthesis from this compound

Starting Material Reaction Type Reagents Product Class
This compoundAcylationR-COCl, Et₃NAmides
This compoundSulfonylationR-SO₂Cl, PyridineSulfonamides
This compoundAlkylationR-Br, K₂CO₃Secondary/Tertiary Amines
This compoundUrea FormationR-NCOUreas

Scale-Up Considerations in Academic Synthesis

Transitioning a synthetic route from a small-scale discovery setting to a larger, multi-gram scale for further studies presents a unique set of challenges, especially in an academic environment where resources and specialized equipment may be limited. The synthesis and use of fluorinated building blocks often require special considerations. dur.ac.uk

Synthesis of the Precursor

Purification

The purification of highly polar and relatively low molecular weight amines can be problematic on a larger scale. While chromatography is feasible at the milligram to gram scale, it becomes cumbersome and costly for multi-gram quantities. Crystallization of a salt, such as the hydrochloride or tartrate, is often a more viable and scalable purification strategy for amines, provided the salt is a crystalline solid.

Cost and Availability of Reagents

Fluorinated reagents and building blocks are often significantly more expensive than their non-fluorinated counterparts. tandfonline.com Any academic scale-up of a synthesis involving this compound or its precursors would need to carefully consider the budget for these specialized materials.

Safety and Handling

The synthesis of fluorinated compounds can involve hazardous reagents, such as sources of elemental fluorine or anhydrous hydrogen fluoride (B91410). dur.ac.uk Even when using the final amine product, its volatility and potential for irritation require careful handling in a well-ventilated fume hood with appropriate personal protective equipment. On a larger scale, the exothermic nature of certain reactions, such as acylations, must be managed to ensure thermal safety.

Table 3: Summary of Scale-Up Considerations in an Academic Setting

Factor Challenge Potential Mitigation Strategy
Synthesis Multi-step synthesis with potentially hazardous and expensive fluorinating agents.Process optimization to improve yields and reduce the number of steps; selection of safer and more cost-effective reagents where possible.
Purification Difficulty of large-scale column chromatography for a polar amine.Development of a crystallization protocol for a suitable salt of the amine to allow for non-chromatographic purification.
Cost High cost of fluorinated starting materials and reagents.Careful planning of the synthetic campaign to maximize the use of expensive materials; investigation of alternative, cheaper synthetic routes.
Safety Handling of potentially volatile and irritating amine; management of reaction exotherms.Use of appropriate engineering controls (fume hoods) and personal protective equipment; implementation of controlled reagent addition and adequate cooling for exothermic reactions.

Advanced Spectroscopic and Mechanistic Investigations of 3 Cyclopropyl 2,2 Difluoropropan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 3-Cyclopropyl-2,2-difluoropropan-1-amine Derivatives

No published NMR data, including chemical shifts, coupling constants, or advanced 2D NMR studies (such as COSY, HSQC, or HMBC), could be located for this compound or its derivatives. This information is crucial for the complete structural elucidation of organic molecules. While general principles of NMR spectroscopy for fluorinated organic compounds are well-established, applying them to this specific molecule without experimental data would be speculative. nih.govnih.gov

Mass Spectrometry Techniques for Compound Characterization and Reaction Monitoring

While PubChem provides predicted collision cross-section values for various adducts of this compound, which is a parameter related to ion mobility mass spectrometry, no experimental mass spectrometry data, such as fragmentation patterns from techniques like electron ionization (EI) or electrospray ionization (ESI), have been published. uni.lu Such data would be essential for characterizing the compound, confirming its molecular weight, and monitoring its presence in reaction mixtures. The general application of mass spectrometry to fluorinated compounds is a broad field, but specific data for the target molecule is unavailable. researchgate.netnist.gov

X-ray Crystallography and Conformational Analysis of this compound Derivatives

There are no published X-ray crystal structures for this compound or any of its derivatives in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. X-ray crystallography provides definitive information about the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of a molecule. researchgate.netresearchgate.net Without such data, any discussion of the conformational preferences of this compound would be purely theoretical.

Reaction Mechanism Studies Involving this compound as a Substrate or Reagent

No studies detailing the investigation of reaction mechanisms where this compound acts as either a substrate or a reagent could be found in the scientific literature. Mechanistic studies are fundamental to understanding the reactivity and potential applications of a chemical compound.

Computational Chemistry and Theoretical Studies of 3 Cyclopropyl 2,2 Difluoropropan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 3-Cyclopropyl-2,2-difluoropropan-1-amine. Methods such as Density Functional Theory (DFT) are commonly employed to model molecular orbitals, charge distribution, and reactivity indices.

Molecular Orbital Analysis: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to understanding a molecule's reactivity. For this compound, the HOMO is anticipated to be localized primarily on the nitrogen atom of the amine group, owing to the lone pair of electrons. The LUMO is likely to be distributed around the C-F bonds, given the high electronegativity of fluorine, making the carbon atom of the CF2 group susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO would provide insights into the molecule's kinetic stability and reactivity.

Electrostatic Potential Mapping: An electrostatic potential (ESP) map would visualize the charge distribution across the molecule. It is expected to show a region of negative potential (red) around the fluorine atoms and the nitrogen atom, indicating their electron-rich nature and ability to act as hydrogen bond acceptors or Lewis bases. Conversely, a positive potential (blue) would be anticipated around the hydrogen atoms of the amine group and the cyclopropyl (B3062369) ring, highlighting their potential for electrophilic interactions.

Reactivity Descriptors: Reactivity indices derived from conceptual DFT, such as electronegativity, chemical hardness, and the Fukui function, can quantitatively predict the most reactive sites. The nitrogen atom would be predicted as the primary site for electrophilic attack, while the carbon atom of the difluorinated group would be a likely site for nucleophilic attack.

Below is a hypothetical data table summarizing the expected outcomes of quantum chemical calculations for this compound.

Parameter Predicted Value/Observation Implication
HOMO EnergyHighIndicates susceptibility to electrophilic attack at the amine group.
LUMO EnergyLowSuggests the potential for nucleophilic attack at the CF2 carbon.
HOMO-LUMO GapModerateReflects kinetic stability.
Electrostatic Potential (N atom)NegativeSite for protonation and hydrogen bonding.
Electrostatic Potential (CF2 group)Negative on F, Positive on CDipolar nature influences intermolecular interactions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its function. Conformational analysis and molecular dynamics (MD) simulations can provide a detailed picture of the accessible conformations and dynamic behavior of this compound.

Conformational Analysis: The presence of rotatable bonds in this compound suggests the existence of multiple conformers. The rotation around the C-C bonds will be influenced by steric hindrance from the bulky cyclopropyl group and the difluoromethyl group, as well as electrostatic interactions between the fluorine atoms and the amine group. It is known that the introduction of fluorine can have a profound impact on molecular conformation. semanticscholar.org Studies on related 1,3-difluorinated alkanes have shown that the gauche effect and repulsive electrostatic interactions between the fluorine atoms play a significant role in determining the preferred conformations. semanticscholar.org For this compound, it is plausible that conformations minimizing the steric clash between the cyclopropyl and amine groups, while also considering the electrostatic interactions of the C-F bonds, would be energetically favored.

Molecular Dynamics Simulations: MD simulations can model the dynamic behavior of the molecule over time in a simulated environment, such as in a solvent. These simulations would reveal the flexibility of the molecule, the stability of different conformations, and the nature of its interactions with solvent molecules. Key insights from MD simulations would include the preferred dihedral angles, the time-averaged conformation, and the potential for intramolecular hydrogen bonding between the amine group and the fluorine atoms, although the latter is generally weak. MD simulations are a powerful tool for analyzing conformational changes in molecules. mdpi.com

A summary of the expected findings from conformational analysis and MD simulations is presented in the table below.

Analysis Key Findings Significance
Conformational AnalysisIdentification of low-energy conformers, influence of steric and electronic effects.Understanding the predominant shapes of the molecule in different environments.
Molecular DynamicsCharacterization of molecular flexibility and solvent interactions.Predicting the dynamic behavior and intermolecular interactions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical models.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F NMR spectra can be calculated using quantum chemical methods. The predicted chemical shifts would be highly sensitive to the electronic environment of each nucleus. For instance, the ¹⁹F NMR chemical shifts would be characteristic of the geminal difluoro group, while the ¹H and ¹³C NMR spectra would provide information about the cyclopropyl and propanamine backbone. The coupling constants (J-couplings) between different nuclei can also be predicted and are particularly useful for confirming the connectivity and stereochemistry of the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of the molecule can be computed to generate a theoretical IR spectrum. This would show characteristic peaks for the N-H stretching of the amine group, C-H stretching of the cyclopropyl and alkyl chain, and the strong C-F stretching vibrations of the difluoromethyl group.

Mass Spectrometry: While not a direct output of quantum chemical calculations in the same way as NMR or IR, theoretical calculations can help in understanding the fragmentation patterns observed in mass spectrometry by calculating the energies of potential fragment ions.

The table below illustrates the types of spectroscopic data that can be predicted and their utility.

Spectroscopic Technique Predicted Parameters Purpose of Validation
NMR (¹H, ¹³C, ¹⁹F)Chemical Shifts, Coupling ConstantsConfirmation of molecular structure and conformation.
Infrared (IR)Vibrational Frequencies, IntensitiesIdentification of functional groups and bonding patterns.
Mass SpectrometryFragmentation PathwaysElucidation of fragmentation mechanisms.

In Silico Design of Novel Derivatives Based on the this compound Moiety

The this compound scaffold can be used as a starting point for the in silico design of novel compounds with desired properties. This process involves computational screening of virtual libraries of derivatives.

Pharmacophore Modeling: If a biological target is known, a pharmacophore model can be developed based on the key interaction features of this compound. This model would define the spatial arrangement of features like hydrogen bond donors (the amine group), hydrogen bond acceptors (the fluorine atoms), and hydrophobic regions (the cyclopropyl group).

Virtual Screening and Docking: A virtual library of derivatives can be created by computationally modifying the parent molecule, for example, by substituting the amine group, adding substituents to the cyclopropyl ring, or altering the length of the alkyl chain. These derivatives can then be docked into the active site of a target protein to predict their binding affinity and orientation. This allows for the prioritization of a smaller number of promising candidates for synthesis and experimental testing.

ADMET Prediction: In silico tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives. This helps in early-stage identification of compounds with potentially poor pharmacokinetic profiles or toxicity issues.

The following table outlines the steps in the in silico design of novel derivatives.

Design Step Methodology Objective
Scaffold IdentificationAnalysis of this compoundTo identify key structural features for modification.
Virtual Library GenerationCombinatorial modification of the scaffoldTo create a diverse set of virtual compounds.
Molecular DockingSimulation of binding to a biological targetTo predict binding affinity and mode.
ADMET PredictionComputational models for pharmacokinetics and toxicityTo assess the drug-likeness of the designed molecules.

Future Directions and Emerging Research Avenues for 3 Cyclopropyl 2,2 Difluoropropan 1 Amine in Chemical Science

Exploration of New Synthetic Methodologies for Difluorinated Cyclopropyl (B3062369) Amines

The synthesis of difluorinated cyclopropyl amines, including 3-Cyclopropyl-2,2-difluoropropan-1-amine, presents a formidable challenge that beckons further innovation. Current synthetic routes can be multi-stepped and may lack the desired efficiency and stereocontrol. Future research is anticipated to focus on more direct and atom-economical approaches.

One promising avenue is the development of novel catalytic systems for the difluorocyclopropanation of appropriate allylic amine precursors. Advances in transition-metal catalysis, particularly with catalysts based on copper, palladium, or rhodium, could lead to milder and more selective methods. thieme.de Furthermore, the exploration of photocatalytic methods, which can proceed under ambient conditions, offers a greener alternative to traditional thermal reactions. thieme.de

Another area of intense interest is the stereoselective synthesis of these compounds. The development of chiral catalysts for asymmetric difluorocyclopropanation would be a significant breakthrough, providing access to enantiomerically pure difluorinated cyclopropyl amines. This would be highly valuable for applications in medicinal chemistry and as chiral ligands in catalysis.

Moreover, the use of fluorinated building blocks in novel synthetic disconnections could streamline the synthesis of this compound and its analogs. Research into new fluorinating reagents and their application in late-stage functionalization could also provide more flexible and efficient synthetic pathways.

Synthetic ApproachPotential Catalyst/ReagentKey Advantages
Catalytic DifluorocyclopropanationCopper, Palladium, Rhodium complexesMilder reaction conditions, higher selectivity
Photocatalytic SynthesisOrganic dyes, iridium complexesUse of visible light, environmentally friendly
Asymmetric SynthesisChiral transition-metal catalystsAccess to enantiomerically pure compounds
Fluorinated Building BlocksNovel fluorinating agentsStreamlined synthesis, late-stage functionalization

Development of this compound as a Chiral Auxiliary or Ligand

The presence of a primary amine and a chiral center (if synthesized in an enantiomerically pure form) suggests that this compound could serve as a valuable chiral auxiliary or ligand in asymmetric synthesis. The unique electronic properties conferred by the gem-difluoro group and the steric bulk of the cyclopropyl moiety could lead to high levels of stereochemical control in a variety of chemical transformations.

As a chiral auxiliary, the amine could be temporarily attached to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and potentially recycled. Research in this area would involve synthesizing enantiomerically pure this compound and evaluating its performance in well-established asymmetric reactions, such as aldol (B89426) additions, alkylations, and Diels-Alder reactions.

Furthermore, the amine functionality provides a handle for its incorporation into more complex ligand scaffolds. Coordination of the nitrogen atom to a metal center, combined with the steric and electronic influence of the difluorinated cyclopropyl group, could create a unique chiral environment for asymmetric catalysis. Potential applications could include asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The development of such ligands would require systematic studies of their coordination chemistry and catalytic activity with a range of transition metals.

ApplicationPotential ReactionExpected Outcome
Chiral AuxiliaryAldol additions, AlkylationsHigh diastereoselectivity
Chiral LigandAsymmetric hydrogenationHigh enantioselectivity
Chiral LigandAsymmetric C-C bond formationNovel catalytic transformations

Applications in Advanced Materials Science

The incorporation of fluorine atoms into organic molecules is known to impart unique properties, such as enhanced thermal stability, chemical resistance, and altered electronic characteristics. These attributes make organofluorine compounds highly desirable for applications in advanced materials science. This compound, with its distinct combination of functional groups, presents several intriguing possibilities in this field.

The presence of the polar C-F bonds and the amine group suggests that this compound could be a useful monomer or building block for the synthesis of novel fluorinated polymers. Such polymers may exhibit interesting properties including hydrophobicity, low surface energy, and high thermal stability. Potential applications for these materials could be found in coatings, membranes, and advanced composites.

Moreover, the cyclopropyl group can influence the packing and conformational preferences of molecules, which could be exploited in the design of liquid crystals or other ordered materials. The interplay between the rigid cyclopropane (B1198618) ring and the flexible difluoroalkylamine side chain could lead to novel mesophases with unique optical or electronic properties.

The amine functionality also allows for the straightforward derivatization of the molecule, enabling its attachment to surfaces or incorporation into larger supramolecular assemblies. This could be leveraged for the development of functionalized surfaces with tailored wettability or for the construction of self-assembled monolayers with specific recognition properties.

Interdisciplinary Research Integrating this compound Chemistry

The unique structural features of this compound make it a compelling candidate for interdisciplinary research, particularly at the interface of chemistry and biology. The combination of a cyclopropyl ring, a gem-difluoro group, and an amine is a motif found in a number of biologically active compounds.

In medicinal chemistry, this compound could serve as a valuable scaffold for the design of novel therapeutic agents. The gem-difluoro group can act as a bioisostere for a carbonyl group or other functional groups, potentially improving metabolic stability and pharmacokinetic properties. The cyclopropyl group can introduce conformational rigidity and influence binding to biological targets. Future research could involve the synthesis of a library of derivatives of this compound and their evaluation in various biological assays.

In the field of chemical biology, the amine group could be used to attach fluorescent probes or other reporter groups, allowing for the study of the distribution and interactions of the molecule in biological systems. Furthermore, the unique fluorine signature of the molecule could be exploited for in vivo imaging using ¹⁹F magnetic resonance imaging (MRI), providing a non-invasive method to track its localization and metabolism.

Collaborative efforts between synthetic chemists, medicinal chemists, and chemical biologists will be crucial to fully explore the potential of this compound in these interdisciplinary areas. Such research could lead to the development of new drugs, diagnostic tools, and a deeper understanding of the role of fluorinated molecules in biological processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.